2-メチルチオピリジン

説明

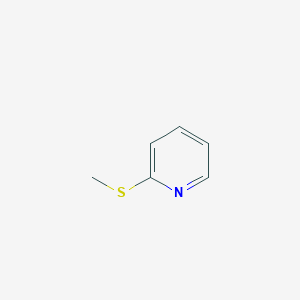

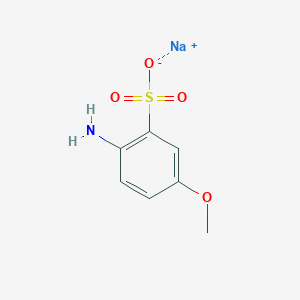

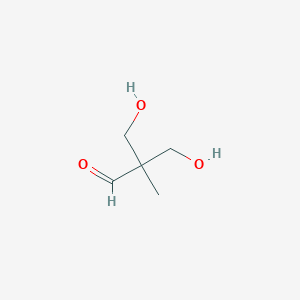

2-(Methylthio)pyridine is a compound that belongs to the class of organosulfur compounds containing a pyridine ring substituted with a methylthio group. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methylthio group attached to the pyridine ring can influence the electronic properties of the molecule and make it a valuable intermediate in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of substituted pyridines, including those with methylthio groups, can be achieved through various methods. One approach involves the Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence to form substituted pyridine tosylates from (phenylthio)acetic acids and α,β-unsaturated ketimines . This method allows for the incorporation of the 2-sulfonate group, which can be further derivatized to produce a range of di-, tri-, and tetrasubstituted pyridines.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using single-crystal X-ray diffraction analyses. For instance, the crystallographic data of various pyridine complexes with different substituents have been reported, providing insights into the coordination chemistry and the geometry around the metal centers in these complexes . These studies reveal how the substitution on the pyridine ring, such as a methylthio group, can affect the overall molecular conformation and the ability to coordinate with metal ions.

Chemical Reactions Analysis

2-(Methylthio)pyridine derivatives can participate in a variety of chemical reactions. For example, the reaction of methyl 2-isothiocyanato-3-phenylpropenoate with 1-(N,N-diethylamine)prop-1-yne can lead to the formation of pentasubstituted pyridines . Additionally, metal dithiocarbamate complexes based on pyridyl and nitrile groups have been synthesized, showcasing the reactivity of pyridine derivatives with metal ions . The coordination of these complexes is often through the pyridyl nitrogen, which can be influenced by the presence of a methylthio substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Methylthio)pyridine derivatives can be characterized using various spectroscopic techniques, such as IR, NMR, and electronic spectroscopy, as well as magnetic susceptibility measurements and thermal analysis . These studies provide information on the bonding modes, electronic structures, and stability of the compounds. For instance, the presence of a methylthio group can affect the electronic distribution within the molecule, which can be observed through spectroscopic data and confirmed by X-ray crystallography .

科学的研究の応用

グリーンケミストリー合成

2-メチルチオピリジン: は、特にα-メチル化による2-メチルピリジンの合成において、グリーンケミストリーにおいて重要な役割を果たします . このプロセスは、簡略化されたベンチトップ連続フローセットアップを使用して行われ、従来のバッチ反応プロトコルに対するよりグリーンな代替手段を提供します。この方法は、反応時間の短縮、安全性の向上、後処理手順の回避、および廃棄物の削減という点で優れています。

医薬品化学

医薬品化学において、2-メチルチオピリジン誘導体は、新規薬物候補の合成に役立ちます。 これらの化合物は、さまざまな疾患に重要な特定のタンパク質-タンパク質相互作用(PPI)を標的とするのに特に役立ちます. メチルチオ基の存在により、化合物の生物学的標的との相互作用能力が向上します。

有機合成

有機合成における化合物の有用性は、鈴木-宮浦カップリングにおける応用によって強調されています. この反応は、炭素-炭素結合を作成するために不可欠であり、2-メチルチオピリジン誘導体は、パラジウム触媒の存在下でハロ芳香族化合物と反応して、新規の置換芳香族化合物を形成します。

フローケミストリー

2-メチルチオピリジン: は、フローケミストリー技術を使用して迅速に合成されます . この方法は、追加の精製なしでさらに使用に適した、高い選択性と収率でα-メチル化ピリジンを生成するのに有利です。

複素環化合物研究

複素環化合物として、2-メチルチオピリジンは、その合成的用途について広く研究されている、多様な有機化合物のクラスに貢献しています . その構造により、さまざまな修飾が可能になり、化学合成において汎用性の高い構成要素となっています。

抗菌および抗炎症作用

研究では、2-メチルチオピリジン誘導体の反応を、潜在的な抗菌および抗炎症作用について検討してきました . これらの研究は、細菌感染症や炎症性疾患に対する新しい治療法につながる可能性のある化合物の合成に焦点を当てています。

農薬

2-メチルチオピリジンを含むメチルピリジンは、農薬業界で応用されています。 これらは、農作物を害虫や病気から保護するのに役立つ、殺虫剤や除草剤の合成に使用されます .

ポリマー業界

ポリマー業界では、2-メチルチオピリジン誘導体は、さまざまなポリマーの製造における中間体として使用されます。 ポリマー鎖への組み込みにより、柔軟性、耐久性、耐薬品性などの材料の物理的特性を変更できます .

Safety and Hazards

2-(Methylthio)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Proper personal protective equipment should be worn when handling this chemical .

特性

IUPAC Name |

2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQBSKLZRSUMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171567 | |

| Record name | Pyridine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18438-38-5 | |

| Record name | 2-(Methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18438-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018438385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)

![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)